molecular formula C7H4BrF2I B2424408 1-Bromo-3-(difluoromethyl)-2-iodobenzene CAS No. 1261775-78-3

1-Bromo-3-(difluoromethyl)-2-iodobenzene

Cat. No. B2424408
CAS RN: 1261775-78-3
M. Wt: 332.914
InChI Key: CBMQECQKFLYDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-(difluoromethyl)-2-iodobenzene (BDFI) is a synthetic compound that has been used in a variety of scientific research applications. BDFI has been studied for its potential use in drug development, as well as its biochemical and physiological effects.

Scientific Research Applications

Synthesis of Benzofurans

1-Bromo-2-iodobenzenes, a category which includes 1-Bromo-3-(difluoromethyl)-2-iodobenzene, are used in CuI-catalyzed domino processes to create 2,3-disubstituted benzofurans. This involves an intermolecular C-C bond formation followed by intramolecular C-O bond formation, enabling the synthesis of variously substituted benzofurans (Lu et al., 2007).

Access to 1,2-Dibromobenzenes

1,2-Dibromobenzenes, which are precursors for various organic transformations, can be synthesized using 1-Bromo-3-(difluoromethyl)-2-iodobenzene. This process involves regioselective bromination and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).

Synthesis of Dihydrodibenzo[b,d]furan-1(2H)-ones

1-Bromo-2-iodobenzenes are used in Cu-catalyzed reactions with 1,3-cyclohexanediones to synthesize 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones. This highly regioselective process involves Ullmann-type C-arylation and O-arylation, resulting in diverse substituted products (Aljaar et al., 2012).

Aryne Route to Biaryls

1-Bromo-3-(difluoromethyl)-2-iodobenzene is used in the aryne route to produce biaryls with uncommon substituent patterns. This involves halolithiobiphenyl intermediates and subsequent reactions leading to diverse biaryl structures (Leroux & Schlosser, 2002).

Fluoroalkylation of Iodobenzene

In the study of fluoroalkylation reactions, 1-Bromo-3-(difluoromethyl)-2-iodobenzene plays a role in understanding the influence of R substituents on the reactivity of α,α-difluoroalkyl copper species (Zhu et al., 2015).

Electrochemical Fluorination Studies

The compound is also studied in electrochemical fluorination processes. This involves understanding side-reactions during the fluorination of halobenzenes, contributing to the knowledge of reaction mechanisms in electrochemical processes (Horio et al., 1996).

Ring Expansion to Alumacyclonona-tetraene

1-Bromo-3-(difluoromethyl)-2-iodobenzene is involved in ring expansion processes, specifically in the formation of 1-bromo-1-alumacyclonona-2,4,6,8-tetraene. This showcases its role in the creation of complex organic structures with potential applications in various fields (Agou et al., 2015).

Regioflexible Substitution of Difluorobenzene

The compound aids in demonstrating the effectiveness of modern organometallic methods, specifically in the selective conversion of 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids (Schlosser & Heiss, 2003).

properties

IUPAC Name

1-bromo-3-(difluoromethyl)-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2I/c8-5-3-1-2-4(6(5)11)7(9)10/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMQECQKFLYDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)I)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(difluoromethyl)-2-iodobenzene

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